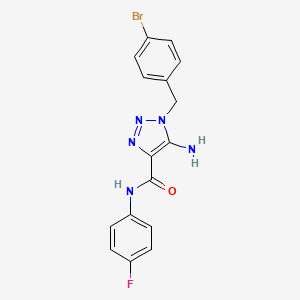

5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of 1,2,3-Triazole Carboxamide Research

The exploration of 1,2,3-triazoles began in the late 19th century with Bladin’s identification of the triazole ring system. Early research focused on synthesizing stable triazole derivatives, but progress accelerated in the mid-20th century with the discovery of antifungal azoles like fluconazole, which highlighted the pharmacological relevance of nitrogen-rich heterocycles. A pivotal advancement came with the development of the Huisgen azide-alkyne cycloaddition in the 1960s, enabling regioselective synthesis of 1,4- and 1,5-disubstituted triazoles. This reaction, later optimized with copper(I) and ruthenium catalysts, became a cornerstone for generating triazole carboxamides with tailored substituents.

The introduction of carboxamide functionalities to the triazole core emerged as a strategy to enhance hydrogen-bonding interactions with biological targets. For example, tazobactam, a β-lactamase inhibitor, demonstrated the clinical utility of triazole carboxamides in augmenting antibiotic efficacy. By the early 2000s, researchers began systematically modifying the 4-carboxamide position to improve pharmacokinetic properties, leading to derivatives such as 5-amino-1,2,3-triazole-4-carboxamides.

Table 1: Milestones in 1,2,3-Triazole Carboxamide Development

Position in Contemporary Triazole-Based Medicinal Chemistry

In modern drug discovery, 1,2,3-triazole carboxamides are prized for their bioisosteric versatility, often replacing imidazoles or carboxylic acids to improve metabolic stability and target affinity. The compound 5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exemplifies this trend, featuring:

- A 5-amino group that enhances hydrogen-bonding potential.

- 4-Bromobenzyl and 4-fluorophenyl substituents that modulate lipophilicity and electronic properties.

Recent studies have leveraged click chemistry to synthesize analogous triazole carboxamides. For instance, Zhu et al. (2018) developed a two-step protocol to generate 4-cyano-1,5-disubstituted triazoles, underscoring the adaptability of triazole scaffolds. Similarly, benzylic 1,2,3-triazole-4-carboxamides have been synthesized via one-pot azide-alkyne cycloadditions, demonstrating yields exceeding 70% in optimized conditions.

Table 2: Representative Bioactivities of Triazole Carboxamides

Significance Within 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Series

The 5-amino substitution in the ATC series introduces a critical pharmacophore for targeting enzymes and receptors. For example, derivatives bearing this group have shown nanomolar inhibition of α-glucosidase, a therapeutic target for diabetes. The bromine and fluorine substituents in this compound further enhance binding through halogen interactions with hydrophobic protein pockets.

Structure-activity relationship (SAR) studies reveal that:

Research Trajectory and Scientific Interest Evolution

Current research prioritizes leveraging triazole carboxamides for multifargeted therapies. For instance, hybrid molecules combining β-carboline and triazole motifs exhibit dual activity against cancer and microbial pathogens. Computational studies are also identifying novel targets, such as kinase enzymes, where triazole carboxamides may disrupt ATP-binding domains.

Future directions include:

- Diversity-oriented synthesis to explore underutilized substituents (e.g., sulfonamides, heteroaryl groups).

- In vivo validation of lead compounds in disease models, particularly for neglected tropical diseases.

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN5O/c17-11-3-1-10(2-4-11)9-23-15(19)14(21-22-23)16(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVDFBSOQADRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in oncology and parasitology.

- Molecular Formula : C16H13BrFN5O

- Molecular Weight : 390.216 g/mol

- CAS Number : 899973-35-4

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer and antiparasitic properties. The triazole moiety is known to enhance the pharmacological profiles of compounds by modulating their interactions with biological targets.

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer effects. For instance, compounds with similar triazole structures have shown efficacy against various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 27.89 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 32.40 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 15.50 | ROS production |

The specific compound under discussion has demonstrated activity against lung cancer cells (A549) with an IC50 value indicating moderate potency. The presence of the fluorine atom in its structure is believed to enhance its biological activity by improving binding affinity to cancer targets .

Antiparasitic Activity

Additionally, studies have highlighted the potential of triazole derivatives in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The optimization of compounds within this class has led to improved potency and selectivity against the parasite while minimizing toxicity to human cells.

Table 2: Antiparasitic Activity of Triazole Derivatives

| Compound | Parasite Model | pEC50 | Selectivity Index |

|---|---|---|---|

| Compound D | T. cruzi | >6 | >100 |

| Compound E | Leishmania | >5 | >50 |

The lead compound from a series of optimized triazoles demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent .

Mechanistic Insights

The biological mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Many triazole derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis and reduced viability in cancer and parasitic cells.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of 1,2,3-triazole derivatives. For example:

- Study on Lung Cancer : A series of triazole derivatives were evaluated for their antiproliferative activities against A549 lung cancer cells. The study highlighted that modifications at specific positions on the triazole ring significantly influenced anticancer potency .

- Chagas Disease Treatment : Research involving high-content screening identified novel triazole compounds that effectively suppressed T. cruzi infection in vitro and in vivo, showcasing their potential for developing new treatments for neglected tropical diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

- Bromine's polarizability could improve binding in hydrophobic pockets.

- Electron-Donating vs. Withdrawing Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound contrasts with methoxy-substituted analogs (electron-donating). This difference may influence target selectivity, as seen in antiproliferative analogs with 2,4-dimethoxyphenyl groups .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- β-Turn Mimetic Hypothesis : The scaffold's resemblance to β-turn structures is critical for LexA inhibition. N-Methylation of amide bonds in analogs disrupts activity, suggesting conformational dynamics are essential for target engagement .

- Anticancer vs. Antibacterial Applications : Derivatives with 4-fluorophenyl or dimethoxyphenyl groups (e.g., ) show antiproliferative activity, highlighting scaffold versatility. Modifications at R2 likely redirect activity toward eukaryotic targets like kinases or microtubules.

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what are their yields and purity considerations?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A one-pot, three-component reaction involving 4-bromoaniline derivatives, isocyanides, and sodium azide under mild conditions achieves moderate yields (60–75%) with high regioselectivity . Purification via column chromatography or recrystallization is critical due to byproducts from incomplete cyclization. Solubility challenges in aqueous media may require DMSO or DMF as co-solvents .

Q. Which enzymes or pathways are primarily targeted by this compound, and what experimental assays validate these interactions?

The compound inhibits carbonic anhydrase (CA) isoforms (e.g., CA-II and CA-IX) and histone deacetylases (HDACs) with IC₅₀ values in the low micromolar range (1–10 µM) . Enzymatic assays using recombinant proteins and fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for HDACs) confirm activity. Molecular docking studies suggest competitive binding at the CA active site via the triazole-carboxamide moiety .

Q. What crystallographic tools and software are recommended for structural analysis of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. SHELXL handles anisotropic displacement parameters and twinning corrections, critical for resolving bromine/fluorine-heavy structures . Data collection at low temperatures (100 K) improves resolution for halogenated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies in IC₅₀ values (e.g., CA-II inhibition varying by 2–3-fold) may arise from assay conditions (pH, substrate concentration) or protein purity. Standardize assays using recombinant enzymes (≥95% purity) and include positive controls (e.g., acetazolamide for CA). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies optimize solubility and bioavailability without compromising target affinity?

Structural modifications include:

Q. What in vivo models are appropriate for studying this compound’s anti-angiogenic or anticancer effects?

The rat aortic ring assay quantifies anti-angiogenic activity by measuring vascular outgrowth inhibition (dose-dependent reduction to 20–40% of control at 50 µM) . For oncology, xenograft models (e.g., renal cancer RXF 393 cells) show tumor growth suppression (30–50% at 10 mg/kg/day) with minimal hepatotoxicity .

Methodological Recommendations

- Contradiction Analysis : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics .

- Structural Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- In Vivo Dosing : Administer via intraperitoneal injection (5–10 mg/kg in 10% DMSO/saline) for optimal bioavailability .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.